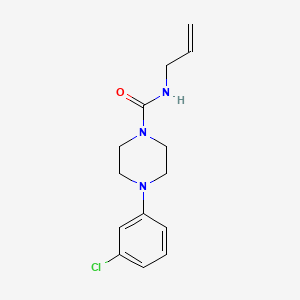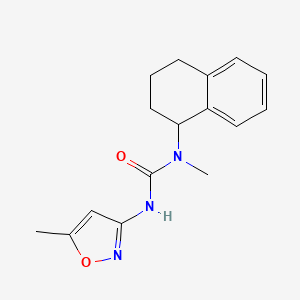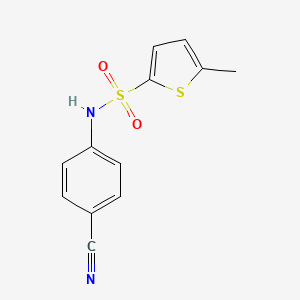
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide, also known as DMXAA, is a synthetic compound that has shown potential as an anti-cancer agent. DMXAA was first discovered in the early 1990s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in animal models. 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. In addition to its anti-cancer properties, 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has also been studied for its anti-inflammatory and anti-viral properties.
Wirkmechanismus
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (Stimulator of Interferon Genes) which triggers the production of interferon and other immune system molecules. The resulting immune response targets and destroys cancer cells.
Biochemical and Physiological Effects
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of cytokines, chemokines, and other immune system molecules. 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has also been shown to increase blood flow to tumors, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in animal models. This makes it a useful tool for studying cancer biology and testing potential cancer treatments. However, 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide has limitations as well. It has been shown to have variable effectiveness in different types of cancer and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several potential future directions for 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide research. One area of interest is the development of combination therapies that include 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide and other anti-cancer agents. Another area of interest is the development of new formulations of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide that may improve its effectiveness. Additionally, further research is needed to understand the mechanisms underlying 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide's anti-cancer properties and to identify biomarkers that may predict response to treatment.
Synthesemethoden
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide is synthesized through a multistep process that involves the reaction of isatoic anhydride with methylamine to produce N-methylisatoic anhydride. This intermediate is then reacted with 2-bromopropionyl chloride to produce N-methyl-N-propan-2-ylisatoic anhydride. Finally, the addition of hydroxylamine hydrochloride and sodium hydroxide results in the formation of 2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-methyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)15(3)12(17)8-16-13(18)10-6-4-5-7-11(10)14(16)19/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRRPKKHMVAIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)


![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-methyl-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455506.png)
![N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-2-[5-(phenoxymethyl)tetrazol-2-yl]acetamide](/img/structure/B7455511.png)



![3-[1-(3-bromobenzoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455528.png)

![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)